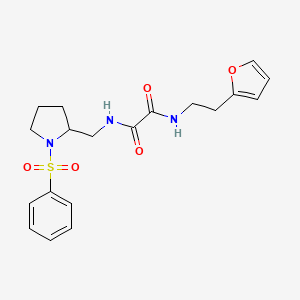

N1-(2-(furan-2-yl)ethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

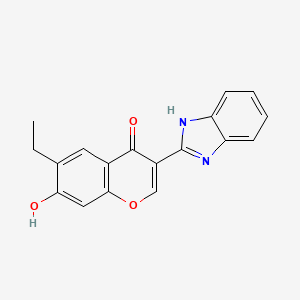

The compound is an oxalamide derivative with a furan ring and a phenylsulfonyl pyrrolidine ring. Oxalamides are a class of compounds that contain a C2H2N2O2 (oxalamide) skeleton . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrrolidine is a cyclic secondary amine, a five-membered ring with four carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The oxalamide group would likely form a planar structure due to the double bonds, while the furan and phenylsulfonyl pyrrolidine rings would likely form non-planar structures .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups could make it soluble in polar solvents, while the presence of aromatic rings could give it UV-visible absorption properties .科学的研究の応用

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds utilizing furan derivatives indicates the potential of such chemicals in constructing complex molecular structures. For instance, reactions involving furan derivatives have been employed to produce pyrroles, pyridines, and other heterocycles, demonstrating the versatility of these furan-based molecules in organic synthesis. These methodologies are crucial for developing novel compounds with potential applications in medicinal chemistry and materials science.

- The synthesis of compounds within the pyrimidine series from reactions of 3-arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic reagents showcases the utility of furan derivatives in constructing biologically relevant heterocycles. This approach enables the development of new compounds with pyridine and pyridazine fragments, demonstrating the significance of furan derivatives in heterocyclic chemistry (T. Aniskova, V. Grinev, A. Yegorova, 2017).

Chemical Transformations and Reactivity

The chemical reactivity of furan-containing compounds under various conditions has been extensively studied, revealing insights into their potential applications in synthetic chemistry. For example, transformations involving furan-3-ones with aminopyridine derivatives illustrate the reactivity of these compounds, leading to the formation of pyrrol-2-ylidene-acetates. Such studies are instrumental in expanding the toolkit of synthetic chemists for creating novel heterocyclic structures.

- Investigations into the reactions of furan-3-ones with 2,3-diaminopyridine derivatives resulted in the formation of pyrrol-2-ylidene-acetates, highlighting the diverse reactivity of furan derivatives in organic synthesis and their potential for creating complex molecular architectures (Mustafa Sacmacl, Hilal Bolukbasl, E. Şahin, 2012).

Photophysics and Photochemistry

The photophysical and photochemical properties of heterocyclic compounds derived from furan and its analogues have been explored, providing valuable insights into their behavior under light irradiation. Such studies are essential for understanding the potential applications of these compounds in photodynamic therapy, photochemical syntheses, and as photophysical probes.

- The study of photophysics and photochemistry of 2,6-distyrylpyridine and its heteroanalogues, including furanyl derivatives, offers insights into the excited-state behavior and photochemical reactivity of these molecules. Understanding these properties is crucial for their application in light-induced organic transformations and the development of photo-responsive materials (L. Giglio, U. Mazzucato, G. Musumarra, A. Spalletti, 2000).

作用機序

将来の方向性

特性

IUPAC Name |

N'-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N-[2-(furan-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S/c23-18(20-11-10-16-7-5-13-27-16)19(24)21-14-15-6-4-12-22(15)28(25,26)17-8-2-1-3-9-17/h1-3,5,7-9,13,15H,4,6,10-12,14H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVVVZYDQQSOTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1,1-diethylurea](/img/structure/B2781965.png)

![2-Chloro-1-[3-(2-chloro-acetyl)-2,4,6-trimethyl-phenyl]-ethanone](/img/structure/B2781966.png)

![2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B2781967.png)

![5-propyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2781971.png)

![phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B2781972.png)

![(4-{[3-(Azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetic acid](/img/structure/B2781973.png)

![Ethyl 3-{[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}propanoate](/img/structure/B2781975.png)

![2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2781976.png)